2-((2-Ethylphenyl)amino)pyrimidin-4(1H)-one
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Overview
Description
2-((2-Ethylphenyl)amino)pyrimidin-4(1H)-one is a heterocyclic compound that features a pyrimidine ring substituted with an amino group attached to a 2-ethylphenyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Ethylphenyl)amino)pyrimidin-4(1H)-one typically involves the reaction of 2-ethylphenylamine with a pyrimidine derivative under specific conditions. One common method includes:
Starting Materials: 2-Ethylphenylamine and a pyrimidine derivative.
Reaction Conditions: The reaction is often carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like hydrochloric acid or sulfuric acid.
Procedure: The mixture is heated under reflux for several hours, followed by cooling and purification through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing, heating, and purification can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-((2-Ethylphenyl)amino)pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
2-((2-Ethylphenyl)amino)pyrimidin-4(1H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((2-Ethylphenyl)amino)pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.
Pathways: It can modulate signaling pathways such as the MAPK/ERK pathway, leading to effects on cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-((2-Methylphenyl)amino)pyrimidin-4(1H)-one
- 2-((2-Propylphenyl)amino)pyrimidin-4(1H)-one
- 2-((2-Butylphenyl)amino)pyrimidin-4(1H)-one
Uniqueness
2-((2-Ethylphenyl)amino)pyrimidin-4(1H)-one is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the 2-ethyl group may enhance its interaction with certain molecular targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C12H13N3O |
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Molecular Weight |
215.25 g/mol |
IUPAC Name |
2-(2-ethylanilino)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C12H13N3O/c1-2-9-5-3-4-6-10(9)14-12-13-8-7-11(16)15-12/h3-8H,2H2,1H3,(H2,13,14,15,16) |
InChI Key |
YHFARVOOTUQMDI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC2=NC=CC(=O)N2 |
Origin of Product |
United States |
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